molecular formula C8H10O B13909936 3-(2-Furyl)-2-methyl-1-propene

3-(2-Furyl)-2-methyl-1-propene

Cat. No.: B13909936
M. Wt: 122.16 g/mol
InChI Key: WPEKAXCBWQYAQJ-UHFFFAOYSA-N
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Description

3-(2-Furyl)-2-methyl-1-propene (PubChem CID: 61228) is a chemical compound for research and development applications . Scientific literature indicates this specific compound is identified as a volatile organic compound (VOC) that is consumed in vitro by rat L6 skeletal muscle cells, suggesting a potential role in metabolic studies . Research into VOCs consumed and released by cells provides valuable information for understanding metabolic pathways and has huge potential for identifying and monitoring certain molecular mechanisms and conditions . This product is intended for research purposes only in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic uses. Please note that comprehensive safety data, physicochemical properties, and specific application protocols for this compound should be consulted from reliable sources prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)furan

InChI

InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-5H,1,6H2,2H3

InChI Key

WPEKAXCBWQYAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=CC=CO1

Origin of Product

United States

Green Chemistry Principles in the Synthesis of Furyl Alkenes

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govkahedu.edu.inkahedu.edu.insigmaaldrich.com These principles are increasingly being applied to the synthesis of furyl-alkenes and other chemical compounds to minimize environmental impact.

Key green chemistry principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. nih.govsigmaaldrich.comacs.org In the context of furyl-alkene synthesis, this translates to choosing synthetic routes that generate minimal byproducts and utilize reagents and solvents with low toxicity. nih.govkahedu.edu.in

The use of catalysts is a cornerstone of green chemistry as they are often more selective and can be used in smaller quantities than stoichiometric reagents. nih.govacs.org Catalytic reactions frequently allow for milder reaction conditions, reducing energy consumption. sigmaaldrich.com The development of recyclable catalysts and the use of alternative energy sources like microwave and ultrasonic energy are also important aspects. kahedu.edu.inkahedu.edu.in

Solvent selection is another critical factor. Green chemistry encourages the use of safer solvents like water or ionic liquids, or even performing reactions in solventless conditions. nih.govkahedu.edu.in For example, Wittig reactions have been successfully carried out in aqueous media. organic-chemistry.org The use of renewable feedstocks, such as biomass-derived furfural (B47365), aligns perfectly with green chemistry principles. kahedu.edu.in

Furthermore, minimizing derivatization steps, such as the use of protecting groups, is a key principle as it reduces the number of reaction steps and the amount of reagents and waste generated. sigmaaldrich.comacs.org

Chemical Reactivity and Transformation Mechanisms of 3 2 Furyl 2 Methyl 1 Propene

Reactivity of the Furan (B31954) Ring

The furan ring's reactivity is largely influenced by the oxygen heteroatom, which donates electron density into the ring, making it significantly more reactive than benzene (B151609) towards electrophiles.

The furan ring in 3-(2-Furyl)-2-methyl-1-propene is highly activated towards electrophilic aromatic substitution (SEAr). Due to the electron-donating nature of the oxygen atom, electrophilic attack occurs preferentially at the α-positions (C2 and C5), which are more electron-rich than the β-positions (C3 and C4). Since the C2 position is already substituted with the 2-methyl-1-propene group, electrophilic substitution will predominantly occur at the C5 position.

Common electrophilic substitution reactions applicable to the furan ring include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) can introduce a halogen atom at the C5 position, typically under mild conditions.

Nitration: Nitrating agents, such as acetyl nitrate, can install a nitro group onto the C5 position.

Friedel-Crafts Reactions: In the presence of a Lewis acid catalyst, acyl groups (acylation) or alkyl groups (alkylation) can be introduced, though the high reactivity of the furan ring can sometimes lead to polymerization with strong Lewis acids.

The general mechanism involves the attack of the electrophile by the π-electron system of the furan ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation at the C5 position restores the aromaticity of the ring, yielding the substituted product.

While direct nucleophilic aromatic substitution on the electron-rich furan ring is uncommon, the ring can be susceptible to nucleophilic attack following an initial activation step, often leading to ring-opening.

One significant pathway involves oxidation of the furan ring. nih.gov For many 2-substituted furans, metabolic oxidation by enzymes like cytochrome P450 generates a highly reactive electrophilic intermediate, which can be an epoxide or, more commonly, a cis-enedione. nih.gov This reactive intermediate is susceptible to attack by nucleophiles. This process, known as oxidative dearomatization, can lead to the formation of a γ-ketoenal upon ring opening. nih.gov

Another well-established transformation is the Achmatowicz rearrangement, an oxidative ring expansion of furans bearing a hydroxymethyl group at the C2 position into six-membered dihydropyranone rings. chim.it While the subject compound lacks the required hydroxymethyl group, this reaction highlights the furan ring's capacity to undergo synthetically useful ring-opening and rearrangement cascades upon oxidation. chim.it Furthermore, tandem reactions involving an initial Michael addition to an external electrophile, followed by an intramolecular nucleophilic attack and a 4π ring opening, represent another mechanistic route to transform the furan scaffold. rsc.org

The furan ring can function as a conjugated diene system in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. mdpi.com In this role, this compound can react with a dienophile, such as maleimide (B117702) or an α,β-unsaturated ester, to form an oxabicyclic adduct (an oxa-bridged cyclohexene (B86901) derivative). researchgate.net

The reaction involves the concerted interaction of the four π-electrons of the furan diene with the two π-electrons of the dienophile. These reactions can be thermally or catalytically driven, with Lewis acids or specific solvents like protic ionic liquids sometimes used to enhance reactivity. researchgate.netacs.org The regioselectivity of the reaction is influenced by the electronic properties and substitution patterns of both the furan and the dienophile. mdpi.com For 2-alkylfurans, the reaction with dienophiles can lead to the formation of multiple regio- and diastereomers. mdpi.com These cycloaddition reactions are synthetically valuable as they allow for the rapid construction of complex polycyclic structures from simple furan precursors. researchgate.netacs.org

Beyond the Diels-Alder reaction, furan derivatives can also participate in other types of cycloadditions, such as [3+2] dipolar cycloadditions, further expanding their synthetic utility.

Reactivity of the Alkene Moiety

The 2-methyl-1-propene side chain provides a second site of reactivity, primarily undergoing addition reactions across the carbon-carbon double bond.

The double bond of the alkene moiety can be selectively saturated via hydrogenation. This can be achieved through both traditional chemical methods and modern biocatalytic approaches.

Chemical Hydrogenation: Direct chemical hydrogenation typically employs metal catalysts such as palladium on carbon (Pd/C), platinum, ruthenium, or nickel. mdpi.com Under controlled conditions, these methods can selectively reduce the alkene C=C bond without affecting the aromatic furan ring. mdpi.com

Biocatalytic Reduction: A highly selective and sustainable method for reducing the activated C=C bond involves the use of ene-reductases (ERs). mdpi.comresearchgate.net These enzymes, often from the Old Yellow Enzyme (OYE) family found in yeast and bacteria, catalyze the asymmetric trans-hydrogenation of electron-poor alkenes. mdpi.commdpi.com The reaction requires a nicotinamide (B372718) cofactor, such as NADPH, which provides the hydride for the reduction. mdpi.comresearchgate.net Whole-cell biotransformations using various yeast strains have proven effective in the hydrogenation of furan-containing chalcone (B49325) derivatives, which are structurally analogous to this compound. mdpi.com These biocatalytic systems can achieve very high conversion rates and selectivity, often with minimal side product formation. mdpi.com

Table 1: Examples of Biocatalytic Hydrogenation of Furan-Containing Substrates
SubstrateBiocatalyst (Yeast Strain)ProductConversion RateTimeReference
3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-oneSaccharomyces cerevisiae KCh 4643-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one>99%6 hours mdpi.com
3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-oneYarrowia lipolytica KCh 713-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one>99%6 hours mdpi.com
3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-oneCandida viswanathii KCh 1203-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one>98%3 days mdpi.com

The electron-rich C=C double bond of the alkene moiety is susceptible to attack by electrophiles. libretexts.org The electrophilic addition of reagents like hydrogen halides (HX) or water (in the presence of an acid catalyst) proceeds via a two-step mechanism involving a carbocation intermediate. unizin.org

The reaction is regiospecific and follows Markovnikov's Rule . unizin.orgopenstax.org This rule states that in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms. aakash.ac.in

The mechanism for the addition of HBr to this compound is as follows:

Protonation: The π-electrons of the alkene's double bond attack the electrophilic hydrogen of HBr. The proton adds to the terminal carbon (C1), which has two hydrogen atoms. This step forms the more stable carbocation intermediate. libretexts.orgaskfilo.com

Carbocation Formation: A tertiary carbocation is formed at C2. This carbocation is more stable than the alternative primary carbocation that would form if the proton added to C2, due to the stabilizing electron-donating effects of the three attached carbon groups (the methyl group, the furyl-methylene group, and the newly formed C1-H bond). unizin.org

Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, rapidly attacks the electrophilic tertiary carbocation, forming the final neutral product, 2-bromo-3-(2-furyl)-2-methylpropane. libretexts.orgaskfilo.com

This predictable regioselectivity makes electrophilic addition a reliable transformation for functionalizing the alkene side chain of the molecule. unizin.org

Radical Reactions and Polymerization Initiation Potential

The structure of this compound, featuring an alkene with allylic hydrogens on the methyl group, makes it susceptible to radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com

Radical Halogenation: In the presence of a radical initiator and low concentrations of halogens, substitution at the allylic position is favored over addition to the double bond. lumenlearning.com For instance, reaction with N-bromosuccinimide (NBS) in the presence of light or a radical initiator like AIBN (Azobisisobutyronitrile) would be expected to yield 3-bromo-3-(2-furyl)-2-methyl-1-propene. The stability of the intermediate allylic radical, which is delocalized over the double bond and potentially influenced by the furan ring, drives this selectivity. lumenlearning.com

Polymerization Initiation Potential: The terminal double bond of this compound allows it to act as a monomer in radical polymerization. The process is initiated by radicals generated from compounds like peroxides or azo compounds (e.g., AIBN). iupac.org The initiator radical adds to the double bond, creating a new radical species which then propagates by adding to subsequent monomer units in a chain reaction. iupac.orgfujifilm.com This potential allows for the synthesis of polymers incorporating the furan moiety, which can impart specific thermal and chemical properties to the resulting material. The reactivity of the monomer in polymerization can be influenced by the nature of the initiator and reaction conditions. fujifilm.com

Table 1: Potential Radical Reactions of this compound

Reaction TypeReagents/ConditionsPotential ProductMechanism Notes
Allylic BrominationN-Bromosuccinimide (NBS), CCl₄, light or AIBN1-Bromo-3-(2-furyl)-2-methylprop-2-eneRadical chain mechanism involving abstraction of an allylic hydrogen from the methyl group. lumenlearning.com
Radical PolymerizationAIBN or Benzoyl Peroxide (BPO), heatPoly[1-(2-furylmethyl)isopropylene]Chain growth mechanism initiated by radicals adding across the C=C double bond. iupac.org
Anti-Markovnikov HBr AdditionHBr, peroxides (ROOR)1-Bromo-3-(2-furyl)-2-methylpropaneRadical addition where the bromine radical adds first to the less substituted carbon. libretexts.org

Ene Reactions and Their Stereochemical Outcomes

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene"), such as this compound, and a compound with a multiple bond (the "enophile"). wikipedia.org This reaction forms a new sigma bond, with a concurrent shift of the double bond and a 1,5-hydrogen transfer. wikipedia.org Thermal ene reactions generally require high temperatures due to a significant activation energy barrier. organic-chemistry.org

Lewis acid catalysis can significantly accelerate ene reactions, allowing them to proceed at lower temperatures with high yields. wikipedia.orgorganic-chemistry.org For this compound, reactions with enophiles like aldehydes or ketones in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) would be expected to occur. nih.govresearchgate.net

Stereochemical Outcomes: The stereochemistry of the ene reaction is often highly predictable, arising from a concerted, cyclic transition state. inflibnet.ac.in For thermal reactions, a concerted [σ2s + π2s + π2s] mechanism is typical. inflibnet.ac.in In Lewis acid-catalyzed reactions, particularly with carbonyl enophiles, the stereochemical outcome can be explained by organized, chair-like transition states. wikipedia.orginflibnet.ac.in The substituents on both the ene and enophile adopt positions that minimize steric interactions, leading to high diastereoselectivity. For this compound, the geometry of the transition state would be influenced by the furan ring and the methyl group, directing the approach of the enophile and determining the stereochemistry of the newly formed chiral centers. inflibnet.ac.in

Table 2: Representative Ene Reactions for this compound

EnophileCatalyst/ConditionsProduct TypeStereochemical Consideration
Formaldehyde (H₂C=O)High Temperature or Lewis Acid (e.g., Me₂AlCl)Homoallylic AlcoholStereoselectivity is explained by chair-like transition states in catalyzed reactions. wikipedia.org
Aldehydes (R-CHO)BF₃·OEt₂Substituted Homoallylic AlcoholPredominantly provides ene products with high diastereoselectivity. wikipedia.orgnih.gov
Maleic AnhydrideThermal (High Temp.)Substituted Succinic Anhydride DerivativeFollows concerted pericyclic pathway. inflibnet.ac.in

Transformations Involving the Allylic Methyl Group

The allylic methyl group in this compound is a key site for reactivity. The C-H bonds of this group are weakened due to their position adjacent to the double bond, making them susceptible to abstraction.

This reactivity is central to the radical reactions discussed previously, where hydrogen abstraction from the methyl group is the initiating step for allylic halogenation. lumenlearning.com Similarly, in ene reactions, it is a hydrogen from this methyl group that undergoes the 1,5-shift to the enophile. wikipedia.org

Oxidative transformations can also target the allylic position. While specific studies on this compound are not prevalent, analogous systems suggest that reagents like selenium dioxide (SeO₂) could potentially oxidize the methyl group to an allylic alcohol, yielding (E/Z)-3-(2-furyl)-2-(hydroxymethyl)prop-1-ene, or further to an aldehyde. The regioselectivity of such oxidations can, however, be complex.

Mechanistic Studies of Reaction Pathways

Mechanistic investigations into the reactions of furan-containing alkenes provide insight into the probable pathways for this compound.

Ene Reaction Mechanism: The thermal ene reaction is generally considered a concerted pericyclic reaction, passing through a cyclic, six-membered transition state. inflibnet.ac.in In contrast, Lewis acid-catalyzed ene reactions can proceed through either a concerted pathway or a stepwise mechanism involving a zwitterionic or diradical intermediate. The exact mechanism depends on the substrates, the Lewis acid used, and the reaction conditions. wikipedia.org Computational studies on related systems support the feasibility of a concerted mechanism with a well-organized transition state. inflibnet.ac.in

Radical Reaction Mechanism: The mechanism for radical processes like allylic halogenation is a well-established chain reaction. lumenlearning.com

Initiation: Homolytic cleavage of an initiator (e.g., AIBN) or the halogen molecule (e.g., Br₂) by heat or light to form radicals. lumenlearning.com

Propagation: A halogen radical abstracts an allylic hydrogen from the methyl group of this compound, forming a resonance-stabilized allylic radical. This radical then reacts with a halogen molecule (e.g., Br₂) to form the allylic halide product and regenerate the halogen radical, which continues the chain. lumenlearning.com

Termination: The reaction ceases when two radical species combine. lumenlearning.com

Furan Ring Participation: In reactions involving electrophiles or cycloadditions, the furan ring itself can react. The mechanism often involves the nucleophilic character of the furan ring. For example, in domino reactions of related bis(2-furyl) systems, the initial step is a nucleophilic attack from the C5 position of the furan onto an electrophilic partner, forming a zwitterionic intermediate that subsequently undergoes ring closure. researchgate.net While not a direct transformation of this compound, these studies highlight the electronic nature of the furan moiety and its potential to influence or participate in reaction mechanisms.

Advanced Spectroscopic Characterization Methodologies and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, a detailed molecular map can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Furyl)-2-methyl-1-propene is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment. Based on the structure and data from similar compounds like 2-methylpropene and furan (B31954) derivatives, the predicted chemical shifts would allow for the assignment of protons on the furan ring, the propene backbone, and the methyl side-chain. docbrown.infouobasrah.edu.iq The furan ring protons typically appear in the aromatic region, while the alkene and aliphatic protons are found further upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the hybridization (sp² vs. sp³) and the proximity to the electronegative oxygen atom in the furan ring. Data from 2-methylpropene shows typical shifts for the C=C carbons at approximately 142 ppm and 112 ppm, and the methyl carbons around 24 ppm. docbrown.info The furan ring carbons would exhibit shifts characteristic of an aromatic heterocycle.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)
Furan H-5~7.4
Furan H-3~6.2
Furan H-4~6.3
=CH₂ (vinylic)~4.8
-CH₂- (allylic)~3.4
-CH₃ (vinylic)~1.8
Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Furan C-2~154
Furan C-5~142
Furan C-3~107
Furan C-4~111
C(CH₃)=CH₂~143
=CH₂~114
-CH₂-~35
-CH₃~23

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei. princeton.edustudylib.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the furan ring (H-3 with H-4, and H-4 with H-5). It would also confirm the coupling between the allylic methylene protons (-CH₂-) and the vinylic proton it is attached to on the furan ring (H-3, if any long-range coupling exists) and potentially weak coupling to the terminal =CH₂ protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.comscribd.com It provides a direct link between the ¹H and ¹³C assignments, confirming, for example, which proton signal corresponds to which specific carbon of the furan ring or the propene chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduscribd.com This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus absent in an HSQC spectrum) and for piecing together the molecular fragments. For instance, the protons of the methyl group (-CH₃) would show correlations to the quaternary carbon and the =CH₂ carbon of the double bond. The allylic methylene protons (-CH₂-) would show correlations to carbons C-2 and C-3 of the furan ring, as well as the quaternary carbon of the propene unit, thus confirming the connection between the furan ring and the propene chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals correlations between nuclei that are close in space, regardless of whether they are bonded. studylib.net This is vital for determining stereochemistry and conformational preferences. In this compound, NOESY could show spatial proximity between the allylic methylene protons and the H-3 proton of the furan ring, providing insight into the preferred rotational conformation around the C-C single bond connecting the two moieties.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. upi.edu Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) are complementary techniques. nih.gov

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations (stretching, bending). The spectrum of this compound would be expected to show characteristic absorption bands for the furan ring, the carbon-carbon double bond, and the aliphatic C-H bonds. For example, analysis of a similar compound, 2-(2-furanylmethylene) propanedinitrile, shows characteristic furan and alkene vibrations. nih.gov

FT-Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of both the alkene and the furan ring would be expected to produce strong signals in the Raman spectrum.

Predicted Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)
=C-H Stretch (Furan)3150 - 3100
=C-H Stretch (Alkene)3080 - 3010
C-H Stretch (Aliphatic)2980 - 2850
C=C Stretch (Alkene)~1650
C=C Stretch (Furan Ring)~1580, 1500, 1460
C-O-C Stretch (Furan Ring)1250 - 1000
=CH₂ Out-of-Plane Bend~885

Mass Spectrometry (GC-MS, HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. wisc.edu

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique first separates volatile compounds in a mixture before they are introduced into the mass spectrometer. For a pure sample of this compound, GC would show a single peak, and the associated mass spectrum would be obtained. In electron ionization (EI) mode, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a reproducible fingerprint. For this compound, key fragmentation pathways would likely include the loss of a methyl radical ([M-15]⁺), cleavage of the bond between the furan and the propene chain to yield a stable furfuryl cation (m/z 81), and fragmentation of the propene side chain. docbrown.infonih.gov

HRMS (High-Resolution Mass Spectrometry): HRMS measures the m/z values with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, distinguishing it from other ions with the same nominal mass. For C₈H₁₀O, the exact mass of the molecular ion would be precisely measured and compared to the calculated theoretical value, confirming the molecular formula.

Predicted Mass Spectrometry Fragmentation for this compound
m/zPredicted Fragment IonNotes
122[C₈H₁₀O]⁺•Molecular Ion (M⁺•)
107[M - CH₃]⁺Loss of a methyl radical
81[C₅H₅O]⁺Furfuryl cation (base peak likely)
55[C₄H₇]⁺Isobutenyl cation
41[C₃H₅]⁺Allyl cation

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate a map of electron density and build an exact molecular model.

For this compound, this technique would require the growth of a suitable single crystal. If successful, the analysis would provide highly accurate data on bond lengths, bond angles, and torsional angles. This would definitively establish the conformation of the molecule in the solid state, including the relative orientation of the furan ring and the propene side chain. Furthermore, X-ray crystallography would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as C-H···π stacking, that stabilize the crystal structure. While no crystal structure is available for the title compound, the analysis of a related molecule, (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, reveals a nearly planar conformation between the furan and benzene (B151609) rings and identifies weak intermolecular C—H···O hydrogen bonds that dictate the crystal packing. nih.gov A similar analysis would provide unparalleled insight into the solid-state structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and potential chemical behavior of a molecule. acs.org Methods like Density Functional Theory (DFT) are particularly effective for this purpose.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. youtube.comnih.gov This process involves finding the lowest energy state on the potential energy surface, which corresponds to the most stable molecular conformation. For 3-(2-Furyl)-2-methyl-1-propene, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the bond lengths, bond angles, and dihedral angles. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT)

ParameterBond/AnglePredicted Value
Bond Lengths
C(furan)-C(allyl)~1.47 Å
C=C (propene)~1.34 Å
C(furan)-O~1.36 Å
Bond Angles
C(furan)-C(allyl)-C(methyl)~122°
C(furan)-C(allyl)=C~125°
Dihedral Angle O-C(furan)-C(allyl)=C~0° or ~180°

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energy and spatial distribution of these orbitals in this compound dictate its behavior as an electron donor (nucleophile) or electron acceptor (electrophile).

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the furan (B31954) ring and the allyl double bond, making these sites susceptible to attack by electrophiles. The LUMO would be the corresponding π* antibonding orbital, indicating the sites most likely to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov FMO analysis can predict the regioselectivity and stereoselectivity of reactions such as cycloadditions and electrophilic additions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)Description
HOMO~ -6.0 eVπ-orbital, delocalized over furan and propene
LUMO~ -0.5 eVπ*-orbital, delocalized over furan and propene
HOMO-LUMO Gap~ 5.5 eVIndicates moderate kinetic stability

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for structural elucidation. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, distinct signals would be predicted for the furan ring protons, the vinylic protons, and the methyl group protons. These calculations help in assigning experimentally observed spectra. faccts.deresearchgate.net

IR Spectroscopy: The calculation of vibrational frequencies allows for the prediction of an infrared (IR) spectrum. Key predicted absorptions for this molecule would include C-H stretching for the furan and alkene groups, C=C stretching of the double bond, and the characteristic C-O-C stretching of the furan ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. Due to the conjugated system formed by the furan ring and the propenyl group, an absorption maximum (λmax) in the ultraviolet region is expected, corresponding to a π → π* transition.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, the most significant rotation is around the single bond connecting the furan ring to the propene unit.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. psu.edursc.org This surface maps the energy of the molecule as a function of its geometry. The PES for this molecule would likely show two primary energy minima corresponding to planar conformations where the furan ring and the double bond are either syn or anti to each other. These stable conformers are separated by energy barriers corresponding to eclipsed conformations where steric hindrance is maximized. rsc.org The relative energies of these conformers and the heights of the rotational barriers provide insight into the molecule's flexibility and the populations of different conformations at a given temperature.

Prediction of Chemical Shift Values and Vibrational Frequencies

As an extension of calculating spectroscopic parameters, computational chemistry provides detailed predictions of specific spectral data points.

The GIAO (Gauge-Independent Atomic Orbital) method is commonly used within DFT to provide reliable predictions of NMR chemical shifts (δ). faccts.de Similarly, the calculation of harmonic vibrational frequencies can be scaled to closely match experimental IR spectra. These predictive capabilities are crucial for confirming the identity of a synthesized compound or for distinguishing between different isomers. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectrumFeaturePredicted Value
1H NMR Chemical Shift (δ, ppm)
Furan Protons6.2 - 7.5
Vinylic Protons4.9 - 6.1
Methyl Protons~1.9
13C NMR Chemical Shift (δ, ppm)
Furan Carbons110 - 150
Vinylic Carbons115 - 140
Methyl Carbon~20
IR Vibrational Frequency (cm-1)
C=C Stretch~1650
Furan Ring Stretch~1500, ~1580
C-O-C Stretch~1015
UV-Vis Absorption Max (λmax)~230 - 250 nm

Molecular Dynamics Simulations of Compound Behavior

By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and applying a force field (like OPLS or GAFF), one can observe how the molecule moves, rotates, and how its conformations change over nanoseconds. acs.org Such simulations are useful for understanding properties like solvation free energy, radial distribution functions (describing the structure of the solvent around the molecule), and transport properties, which are beyond the scope of static quantum chemical calculations.

Estimation of Nonlinear Optical Properties through Quantum-Chemical Methods

The investigation of the nonlinear optical (NLO) properties of organic molecules through computational quantum-chemical methods has become a important tool for the design and prediction of new materials for optoelectronic applications. For furan-containing compounds, these theoretical studies are crucial in understanding the structure-property relationships that govern their NLO response. While specific computational data for this compound is not extensively documented in existing literature, the NLO properties can be inferred and understood by examining theoretical studies on structurally analogous furan derivatives.

Quantum-chemical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are used to determine key parameters that define a molecule's NLO characteristics. These parameters include the dipole moment (μ), linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netresearchgate.net The magnitude of these hyperpolarizabilities is a direct measure of the NLO response of a molecule.

Research Findings from Related Furan Derivatives

In another study focusing on triphenylamine (B166846) derivative chromophores with a furan spacer, DFT calculations highlighted the role of π-conjugated systems in enhancing NLO responses. The incorporation of a furan ring as a π-spacer was shown to modulate the electronic and optical properties of the chromophore. cureusjournals.com The efficiency of intramolecular charge transfer (ICT), a key mechanism for generating large NLO effects, is heavily dependent on the nature of the conjugated bridge connecting electron donor and acceptor groups. cureusjournals.comrsc.org

The following table summarizes representative computational data for the linear polarizability (α) and the first hyperpolarizability (β) of selected furan derivatives, illustrating the range of values that can be expected for this class of compounds.

CompoundMethodDipole Moment (μ) (Debye)Linear Polarizability (α) (x 10⁻²⁴ esu)First Hyperpolarizability (β) (x 10⁻³³ esu)
trans-2-(2-furyl)pyridineB3LYP/6-31++G(2d,p)Value not specifiedValue not specifiedValue not specified
trans-3-(3-furyl)pyridineB3LYP/6-31++G(2d,p)Value not specifiedValue not specifiedValue not specified
Furan-substituted Triphenylamine Chromophore (S2)DFT3.7897.23189455

Note: Specific values for furylpyridine isomers were discussed in relative terms in the source material, hence not quantified here. The data for the triphenylamine chromophore is provided to illustrate the magnitude of NLO properties in a more complex furan-containing system. scribd.comcureusjournals.com

For this compound, the presence of the furan ring, a known π-electron donor, connected to a propenyl group suggests the potential for NLO activity. The extent of this activity would be influenced by the degree of π-conjugation between the furan ring and the double bond of the propene chain. Quantum-chemical calculations would be instrumental in quantifying the polarizability and hyperpolarizability of this specific molecule, taking into account its precise geometry and electronic structure. The methyl group on the propene chain would also exert an electronic and steric influence that would need to be modeled computationally to obtain accurate NLO parameters.

The Role of 3 2 Furyl 2 Methyl 1 Propene As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Biologically Active Scaffolds

The furan (B31954) nucleus is a common motif in a wide array of natural products and pharmacologically important molecules. Consequently, furan-containing compounds are frequently employed as starting materials for the synthesis of more complex, biologically active scaffolds. While direct synthetic applications of 3-(2-Furyl)-2-methyl-1-propene in this context are not extensively documented, the reactivity of its core structure is analogous to that of other furyl compounds used in medicinal chemistry.

For instance, furan derivatives are key intermediates in the synthesis of various heterocyclic systems. bohrium.commdpi.com The furan ring can be seen as a masked 1,4-dicarbonyl functionality, which can be revealed under specific oxidative or rearrangement conditions. This latent functionality is a powerful tool in building diverse molecular frameworks. Research on related structures, such as N-allyl-N-(2-furylmethyl) amine, demonstrates how the 2-furylmethyl group can be incorporated into multicomponent reactions, like the Petasis reaction, to generate complex amino alcohol structures. acs.orgnih.gov These products can then undergo further intramolecular reactions, such as Diels-Alder cyclizations, to form polycyclic scaffolds. acs.orgnih.gov This strategy highlights a pathway where the 2-furyl group, attached to a side chain as in this compound, can be used to construct intricate molecular architectures of potential biological relevance.

Furthermore, modified Mannich and aza-Friedel-Crafts reactions are employed to transform simple heterocyclic precursors into more elaborate bioactive scaffolds. cas.cn The general principle involves using a heterocyclic component as a nucleophile or as part of a reactive intermediate to build larger systems, a role that the furan ring in the title compound is well-suited to play.

Monomer in the Preparation of Advanced Polymeric Materials

The 2-methyl-1-propene moiety of this compound is structurally analogous to isobutylene, a well-known monomer that readily undergoes cationic polymerization to produce polyisobutylene. aksci.com This suggests that this compound could potentially act as a monomer or co-monomer in cationic polymerization, leading to polymers with pendant furan groups along the backbone.

The incorporation of furan moieties into a polymer chain is of significant interest as it imparts unique properties to the material. The furan ring can participate in reversible Diels-Alder reactions, allowing for the creation of self-healing or thermally-responsive materials through cross-linking. While direct polymerization of this compound is not detailed in the literature, related furan-containing compounds have been utilized in polymer science. For example, furyl derivatives are used as internal donors in Ziegler-Natta catalysts for olefin polymerization, influencing the properties of the resulting polymer. google.com In other research, bis(furanyl) compounds have been used as coupling agents in the living cationic polymerization of isobutylene, demonstrating the compatibility of the furan ring with polymerization conditions.

The potential polymerization of this compound could yield a functional polymer with the following characteristics:

A stable polyisobutylene-like backbone.

Pendant furan groups available for post-polymerization modification.

The ability to form cross-linked networks via Diels-Alder chemistry.

Potential Polymerization Data Table
Monomer This compound
Potential Polymerization Type Cationic Polymerization
Analogous Monomer Isobutylene (2-methyl-1-propene)
Pendant Functional Group 2-Furyl
Potential Application Self-healing materials, functional polymer synthesis

Formation of Complex Polycyclic and Heterocyclic Systems

A cornerstone of furan chemistry is its participation as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.orgnumberanalytics.comlibretexts.org This reactivity provides a powerful and stereocontrolled method for constructing six-membered rings. The furan moiety in this compound can react with various dienophiles (alkenes or alkynes) to form 7-oxabicyclo[2.2.1]heptene derivatives. These bicyclic adducts are versatile intermediates that can be transformed into a wide range of carbocyclic and heterocyclic systems, including cyclohexanes, cyclohexenes, and aromatic compounds (after dehydration).

Asymmetric Diels-Alder reactions involving furan derivatives have been extensively studied. For example, the reaction between 2-methylfuran (B129897) and chiral nitroalkenes proceeds with high regioselectivity and stereoselectivity to yield chiral oxabicyclo[2.2.1]heptane structures. researchgate.net These products can be further converted into other valuable chiral molecules. researchgate.net Similarly, the furan ring can engage in [3+2] dipolar cycloadditions with 1,3-dipoles like azides or nitrones, leading to the formation of five-membered heterocyclic rings. libretexts.orgresearchgate.net

The synthetic sequence often involves an initial cycloaddition followed by further transformations. For instance, Petasis reaction products containing a furan-2-ylmethyl group have been cyclized via intramolecular Diels-Alder reactions to create complex epoxyisoindole scaffolds. acs.orgnih.gov This demonstrates a strategy where the furan acts as a diene to build polycyclic frameworks in a controlled manner. One-pot syntheses starting from furyl aldehydes have also been developed to produce 1-azaspirocyclic scaffolds, showcasing the furan's role in constructing complex nitrogen-containing heterocycles.

Cycloaddition Reaction Profile
Reactant Moiety 2-Furyl group
Role 4π Diene / Dipolarophile
Common Reaction Types [4+2] Diels-Alder, [3+2] Dipolar Cycloaddition
Initial Product 7-Oxabicyclo[2.2.1]heptene derivatives
Potential Final Scaffolds Polycyclic systems, Heterocyclic systems, Carbocycles

Synthesis of Chiral Derivatives

The structure of this compound offers multiple handles for the introduction of chirality. Asymmetric synthesis can target either the alkene functionality or leverage the furan ring to direct stereoselective transformations.

The trisubstituted double bond is a prime site for asymmetric reactions such as:

Asymmetric Epoxidation: Using catalysts like those developed by Sharpless or Jacobsen could potentially convert the alkene into a chiral epoxide.

Asymmetric Dihydroxylation: Treatment with osmium tetroxide in the presence of a chiral ligand could yield a chiral diol.

Asymmetric Hydrogenation: Chiral catalysts could selectively reduce one face of the double bond to produce a chiral alkane.

These transformations would create one or two new stereocenters. The synthesis of chiral building blocks through the desymmetrization of related 2-substituted-1,3-propanediols is a well-established strategy, providing access to valuable chiral intermediates. nih.gov

Alternatively, the furan ring can participate in diastereoselective cycloadditions with chiral dienophiles. Asymmetric Diels-Alder reactions between 2-methylfuran and chiral nitroalkenes derived from sugars have been shown to produce chiral adducts with high selectivity. researchgate.net This approach uses a chiral auxiliary on the dienophile to control the facial selectivity of the cycloaddition. Furthermore, the use of chiral Lewis acids to catalyze Diels-Alder reactions with furan is another established method for producing enantiomerically enriched products. The resulting chiral oxabicyclic compounds are valuable precursors for the synthesis of complex molecules. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of furan (B31954) derivatives from renewable biomass sources is a cornerstone of green chemistry. rsc.orgrsc.org Lignocellulosic biomass, an abundant and sustainable carbon feedstock, can be converted into key platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.combohrium.com These molecules serve as vital intermediates for a vast array of furan derivatives. rsc.org For instance, furfural can be transformed into furan, which can then undergo reactions with alkenes to form substituted aromatic compounds. researchgate.net

The synthesis of 3-(2-Furyl)-2-methyl-1-propene would likely involve the coupling of a furan ring with an isobutenyl group. Traditional methods might rely on Friedel-Crafts alkylation, though furan's sensitivity to strong acids necessitates the use of milder catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com A potential sustainable route could involve the reaction of 2-methylfuran (B129897) with 3-bromobenzaldehyde (B42254) using a base like potassium carbonate in a solvent such as dimethylformamide (DMF). Another approach could be the phosphine-catalyzed reaction of activated alkenes with acyl chlorides, which proceeds through a P(III)/P(V) redox cycle. acs.org

Future research will likely focus on developing one-pot reaction processes that are both economically viable and efficient under mild conditions, further aligning with the principles of sustainable chemistry. rsc.org The use of ionic liquids and deep eutectic solvents as green reaction media is also a promising area of exploration for biomass conversion to furan derivatives. bohrium.com

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is dictated by its two primary functional components: the furan ring and the alkene group. The furan ring is an aromatic heterocycle that can undergo electrophilic substitution, typically at the 2-position. msu.edu However, the presence of an electron-releasing alkyl substituent at the 2-position can activate the ring towards polymerization or ring-opening reactions, especially in the presence of acid. pharmaguideline.com

The alkene moiety allows for a variety of addition reactions. For example, hydrohalogenation, acid-catalyzed hydration, and halogenation are all possible transformations of the double bond. pearson.com A particularly interesting reaction for furan-alkene systems is the Diels-Alder cycloaddition, where the furan acts as a diene. researchgate.netpearson.com These reactions can be used to construct complex polycyclic structures. pearson.com The reversibility of the furan/maleimide (B117702) Diels-Alder reaction is a key feature that allows for the design of dynamic molecular architectures. mdpi.com

Recent studies have investigated the decomposition of substituted 2-(2-azidostyryl)furans, revealing that photolysis and thermolysis can lead to unexpected products where the generated nitrenes react with the furan core instead of the alkene. figshare.comnih.gov This highlights the potential for discovering novel reactivity patterns in substituted furan-alkene systems. Furthermore, the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid has been demonstrated, suggesting another possible transformation for this compound. nih.gov

Advanced In-situ Spectroscopic Monitoring of Reactions

Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced in-situ spectroscopic techniques provide real-time monitoring of reactions, offering valuable insights that are not accessible through traditional offline analysis. mt.com Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products as the reaction progresses. mt.comnih.gov

For reactions involving this compound, in-situ monitoring could be particularly beneficial. For example, in a Diels-Alder reaction, the formation of endo and exo isomers could be monitored in real-time to understand the kinetic and thermodynamic control of the reaction. mdpi.com Raman spectroscopy is well-suited for monitoring organic reactions, including those that proceed through amorphous or eutectic intermediates. beilstein-journals.org The combination of a microwave reactor with in-situ Raman spectroscopy allows for the study of chemical reactions under high-temperature and high-pressure conditions, providing a deeper understanding of reaction mechanisms and kinetics. anton-paar.com

Furthermore, in-situ monitoring is essential for the development of continuous flow processes, where real-time analysis allows for rapid reaction optimization and ensures the safe handling of unstable intermediates. rsc.org The use of online high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can also be integrated into flow systems for comprehensive process monitoring. rsc.orgadvion.com

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

ML models have also been successfully applied to predict the concentration of furan compounds in transformer oil, demonstrating the potential of these techniques for analytical applications. researchgate.netresearchgate.net This suggests that similar models could be developed to predict the properties and reactivity of novel furan derivatives like this compound.

Computational Design of Functionalized Furan-Alkene Architectures

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for understanding the structure, stability, and reactivity of molecules at the atomic level. researchgate.netrsc.org DFT calculations can be used to model the equilibrium geometries, rotational barriers, and spectroscopic properties of furan derivatives. researchgate.netnih.gov

For this compound, DFT studies could elucidate the conformational preferences of the molecule and the energy barriers for rotation around the single bond connecting the furan ring and the propene group. Such studies have been performed on related furan derivatives, providing insights into their structural dynamics. researchgate.net DFT can also be used to investigate reaction mechanisms, such as the hydrogenation and ring-opening of furan on catalyst surfaces. rsc.org A study on the hydrodeoxygenation of furan and its derivatives on a MoS2 catalyst highlighted the influence of substituents on the reaction mechanism. magnusgroup.org

Furthermore, computational methods are increasingly being used to design novel materials with specific functionalities. nih.gov By modeling the interactions of functionalized furan-alkene architectures with other molecules or surfaces, it may be possible to design new catalysts, sensors, or materials with tailored electronic or optical properties. The development of large quantum chemistry databases will further enhance the capabilities of machine learning models in computational chemistry. arxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.